![molecular formula C7H6INO B1293542 4-Iodobenzamide CAS No. 3956-07-8](/img/structure/B1293542.png)
4-Iodobenzamide
Vue d'ensemble
Description
4-Iodobenzamide (also known as p-Iodobenzamide ) is an organic compound with the chemical formula C₇H₆INO . It belongs to the class of aromatic amides and contains an iodine atom attached to the benzene ring. This compound has been of interest due to its potential applications in imaging and therapeutic fields .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Melanoma Imaging and Therapeutic Agent
(N-diethylaminoethyl)-4-iodobenzamide (IBZA) has been labeled with radioactive iodine via nucleophilic substitution radioiodination using copper chloride as a catalyst . This compound has been identified as a potent melanoma imaging and therapeutic agent . The factors affecting the radiochemical yield of the labeling of IBZA such as pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature were investigated .
Catalyst in Radioiodination Reactions
Copper compounds have been successfully employed for promoting nucleophilic substitution reactions in non-activated aromatic compounds which lack electron withdrawing substituents . Copper (I) salts have proven to be useful for the catalysis of isotopic exchange reactions in the synthesis of radioiodinated N-isopropyl-iodoamphetamine .
Early Detection of Metastases
The early detection of metastases is an important diagnostic goal for the successful treatment of melanoma . Therefore, the development of an effective radiopharmaceutical with melanoma affinity has been pursued for some time .
Role in Nuclear Medicine
In recent years, there has been renewed interest in the role of nuclear medicine in the management of patients with malignant melanoma . A number of radiopharmaceuticals labelled with single-photon-emitting radionuclides have been proposed for malignant imaging .
Use in Biochemical Research
4-Iodobenzamide is used in biochemical research due to its unique properties . It is often used in experiments involving iodine substitution and other chemical reactions .
Ultra-structural Cell Distribution Marker
N-2-Diethylaminoethyl-4-iodobenzamide (127I-BZA) was injected intravenously in tumor-bearing mice for ultra-structural cell distribution studies . This compound has been used as a marker in these types of studies .
Mécanisme D'action
Target of Action
4-Iodobenzamide (4-IBZA) is primarily a dopamine antagonist . It is used by nuclear medicine physicians as a radioactive tracer for SPECT . The main purpose of a brain study with 4-IBZA is the differentiation of Parkinson’s disease from other neurodegenerative diseases such as Lewy Body dementia and multiple system atrophy .
Mode of Action
4-IBZA has been shown to increase the antitumor effects of certain drugs in vivo, a process that appears to involve the Rho guanine nucleotide dissociation inhibitor (RhoGDI) and glucosyl-ceramide synthase (GCS) . It has also been demonstrated that various σ1R .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
It is known that it plays a role in protecting cells against oxidative stress-induced cell death via its interaction with rnf112 .
Action Environment
The action, efficacy, and stability of 4-IBZA can be influenced by various environmental factors. For instance, the radiochemical yield of the labeling of 4-IBZA can be affected by factors such as the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .
Propriétés
IUPAC Name |
4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNBLQCAFWFFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192674 | |
Record name | 4-Iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzamide | |
CAS RN |
3956-07-8 | |
Record name | 4-Iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3956-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003956078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-iodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96ZLM2247 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Iodobenzamide primarily investigated for in the context of these research papers?
A1: 4-Iodobenzamide serves as a key structural component in various research compounds, particularly in developing imaging agents for malignant melanoma. This is due to its affinity for melanin, the pigment found in melanoma cells. [, , , ]
Q2: How does the interaction of 4-Iodobenzamide derivatives with melanin contribute to melanoma imaging?
A2: Research suggests that 4-Iodobenzamide derivatives exhibit an affinity for melanin, leading to their accumulation within melanoma cells. This accumulation allows for the detection of melanoma tumors using imaging techniques like SPECT. [, , , ] One study used secondary ion mass spectrometry (SIMS) to confirm the localization of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) within melanosomes, melanin-containing organelles, in both melanoma cells and normal melanocytes. [, ]
Q3: Is there evidence that 4-Iodobenzamide derivatives interact with specific receptors?
A3: Yes, certain 4-Iodobenzamide derivatives, like (2-piperidinylaminoethyl)4-iodobenzamide (PAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB), display a high affinity for sigma-1 receptors. This interaction is suggested as a potential target for imaging and therapy of malignant melanoma. [, ] Another derivative, 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), showed high affinity binding to sigma receptors in MCF-7 breast cancer cells, suggesting potential for breast cancer imaging. [, ]
Q4: What is the role of 4-Iodobenzamide in the development of targeted radionuclide therapy?
A4: 4-Iodobenzamide derivatives are being explored for targeted radionuclide therapy of melanoma. By attaching a radioactive isotope to the molecule, its melanin affinity could deliver targeted radiation to melanoma cells. [, ] This approach aims to concentrate the radiation's effects on tumor cells while minimizing damage to healthy tissues.
Q5: How does the structure of 4-Iodobenzamide influence its uptake in melanoma cells?
A5: Research indicates that modifying the substituents on the benzamide nitrogen of 4-Iodobenzamide derivatives significantly impacts their pharmacokinetic properties, including melanoma uptake and biodistribution. [, ] For instance, introducing a 3-iodo-4-methoxyphenyl group led to a compound (IMBA) with higher melanoma uptake and improved melanoma/non-target tissue ratios compared to the parent compound BZA. []
Q6: Has the metabolic stability of 4-Iodobenzamide derivatives been investigated?
A6: Yes, studies utilizing carbon-14 labeling have been conducted to assess the in vivo metabolism of 4-Iodobenzamide derivatives. Findings from these studies contribute to understanding the stability and potential metabolic pathways of these compounds. [] One study using SIMS analysis of 14C-I-BZA demonstrated the stability of the amide bond in vivo. []
Q7: What analytical techniques are commonly used to characterize and quantify 4-Iodobenzamide derivatives?
A7: Researchers employ various techniques like secondary ion mass spectrometry (SIMS) [, ], high-performance liquid chromatography (HPLC) [, ], and autoradiography [] to characterize and quantify the distribution and pharmacokinetic properties of 4-Iodobenzamide derivatives in biological systems.
Q8: Are there any concerns regarding the environmental impact of 4-Iodobenzamide derivatives?
A8: While the research papers primarily focus on the biomedical applications of 4-Iodobenzamide derivatives, further investigation is necessary to assess their potential environmental impact and develop strategies for their safe disposal and mitigation of any negative ecological effects. []
Q9: How do researchers ensure the quality and safety of 4-Iodobenzamide derivatives during development and potential clinical translation?
A9: Researchers emphasize meticulous synthesis, purification, and characterization procedures to ensure the quality and safety of 4-Iodobenzamide derivatives. Implementing robust quality control measures throughout the development process is crucial for potential clinical translation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.